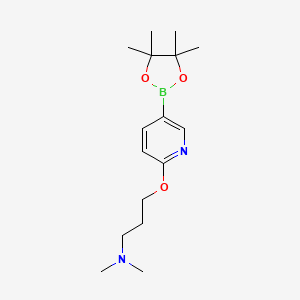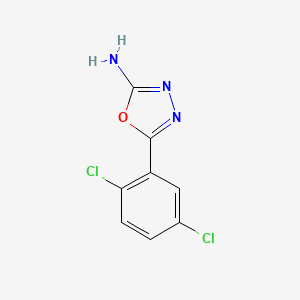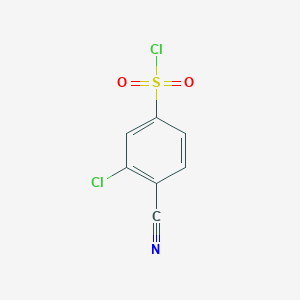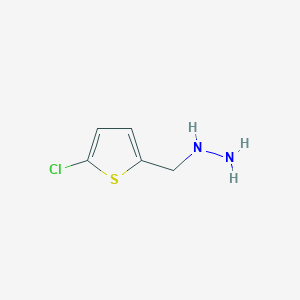
N-(2-Phenoxyethyl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Phenoxyethyl)propan-2-amine is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Use in Synthesizing Hexadentate Ligands
N-(2-Phenoxyethyl)propan-2-amine is involved in the preparation of hexadentate N3O3 amine phenol ligands for Group 13 metal ions. These ligands are key in creating various metal complexes with potential applications in catalysis and materials science. The synthesis and characterization of these ligands are achieved through various spectroscopic methods (Liu, Wong, Rettig, & Orvig, 1993).
2. Role in Antimicrobial Agent Synthesis
Aminomethoxy derivatives of this compound are synthesized and have shown potential as efficient antimicrobial agents. These compounds, created through condensation reactions, exhibit promising results in combating bacterial and fungal infections (Jafarov, Mammadbayli, Kochetkov, Astanova, & Maharramova, 2019).
3. Application in Chemoenzymatic Strategies
The compound is used in the synthesis of enantioenriched amines, which are valuable precursors in pharmaceuticals. Innovative enzymatic strategies are employed to produce these amines with high selectivity. This method is especially useful in developing precursors for antimicrobial agents like Levofloxacin (Mourelle-Insua, López-Iglesias, Gotor, & Gotor‐Fernández, 2016).
4. Involvement in Polymerization Catalysts
The compound is significant in the study of polymerization catalysts, particularly in understanding the regiochemistry of propene insertion. It contributes to the research on catalysts bearing phenoxy-amine ligands and their impact on polymerization processes (Talarico, Busico, & Cavallo, 2003).
5. Chemical Amplification Resist Development
This compound is also studied in the context of chemical amplification resists. It is examined for its influence on sensitivity and diffusion of acid in these resists, providing insights into the development of higher contrast interfaces in various applications (Asakawa, Ushirogouchi, & Nakase, 1995).
6. Schiff Base Tautomerism Studies
The compound's derivatives are analyzed for their role in intramolecular hydrogen bonding and tautomerism in Schiff bases. This research provides critical information on the structural and chemical properties of these compounds, which are important in various chemical reactions (Nazır, Yıldız, Yılmaz, Tahir, & Ülkü, 2000).
7. Metal Complex Formation
This compound is used in synthesizing metal complexes containing a N2O2 donor ligand. These complexes are significant in studies involving DNA cleavage and could have implications in medical and biochemical research (Sancheti, Bendre, & Kumbhar, 2012).
8. Development of Water-Soluble Ligand Complexes
The compound plays a role in the synthesis of water-soluble amine phenol complexes, particularly for metals like Aluminum(III), Gallium(III), and Indium(III). This research is crucial for understanding complex formation in aqueous environments, which has applications in environmental and material sciences (Caravan & Orvig, 1997).
Mécanisme D'action
Target of Action
N-(2-Phenoxyethyl)propan-2-amine is a complex compound with potential biological activity. Some studies suggest that similar compounds may interact with transaminases
Mode of Action
Amines, in general, are known to interact with biological targets through hydrogen bonding, electrostatic interactions, and coordination with metal ions . These interactions can lead to changes in the function or activity of the target, potentially influencing various biological processes.
Biochemical Pathways
Polyamines, a class of compounds structurally similar to this compound, are known to play roles in cell growth, proliferation, and various pathophysiological processes . They can modulate gene expression, protein synthesis, and signal transduction
Result of Action
Similar compounds have been associated with various biological effects, such as modulation of cell growth and proliferation
Safety and Hazards
N-(2-Phenoxyethyl)propan-2-amine should be handled with care. It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be allowed to come into contact with air or water due to the risk of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture . The container should be kept tightly closed . It should not be breathed in, and contact with eyes, skin, or clothing should be avoided .
Orientations Futures
Propriétés
IUPAC Name |
N-(2-phenoxyethyl)propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-10(2)12-8-9-13-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFGRNGNOVCUFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCOC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70604135 |
Source


|
| Record name | N-(2-Phenoxyethyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70604135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55247-30-8 |
Source


|
| Record name | N-(2-Phenoxyethyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70604135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine](/img/structure/B1320853.png)












